molecular formula C17H17Cl2N3O7 B085977 Dynoram CAS No. 11096-24-5

Dynoram

Cat. No.: B085977
CAS No.: 11096-24-5
M. Wt: 446.2 g/mol
InChI Key: GXHNUNSNQQDXKZ-UHFFFAOYSA-N
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Description

Dynoram is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dynoram typically involves a multi-step process that includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving advanced techniques such as automated control systems and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Dynoram undergoes various types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which may have different properties and applications.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced forms of this compound.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Dynoram has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science.

    Biology: this compound is employed in biochemical assays, enzyme studies, and as a probe in molecular biology.

    Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.

    Industry: this compound is utilized in the production of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of Dynoram involves its interaction with specific molecular targets and pathways. It can act as a catalyst, inhibitor, or activator, depending on the context. The compound’s effects are mediated through binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dynoram stands out due to its unique combination of stability, reactivity, and versatility. Unlike other similar compounds, this compound’s specific chemical structure allows it to participate in a broader range of reactions and applications, making it a valuable asset in various scientific and industrial fields.

Properties

IUPAC Name

3-amino-2,5-dichlorobenzoic acid;2-butan-2-yl-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5.C7H5Cl2NO2/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;8-3-1-4(7(11)12)6(9)5(10)2-3/h4-6,13H,3H2,1-2H3;1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHNUNSNQQDXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911918
Record name 3-Amino-2,5-dichlorobenzoic acid--2-(butan-2-yl)-4,6-dinitrophenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11096-24-5
Record name Dynoram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2,5-dichlorobenzoic acid--2-(butan-2-yl)-4,6-dinitrophenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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